Griffithazanone A
Overview
Description
Griffithazanone A is a natural product that belongs to the alkaloid group of compounds. It was extracted from the Australian sponge species Griffithsia sp. Alga. The chemical structure of this compound is complex and unique, featuring multiple rings and functional groups. It is a colorless solid with high solubility and exhibits strong absorption peaks in solvents, showing distinct characteristics on the UV-visible spectrum. This compound has demonstrated antitumor activity and cytotoxicity against human cancer cell lines, making it a subject of extensive research in drug development for cancer treatment .
Preparation Methods
Currently, there are no large-scale synthesis reports for Griffithazanone A. Scientists have primarily produced this compound through biosynthetic extraction from Griffithsia sp. Alga. This method involves isolating the compound from the natural source, which is a labor-intensive process and not yet optimized for industrial production .
Chemical Reactions Analysis
Griffithazanone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce hydroquinone derivatives .
Scientific Research Applications
Griffithazanone A has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry due to its unique structure and properties.
Biology: this compound is studied for its cytotoxic effects on various human cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Its antitumor activity has led to research into its potential use in cancer treatment, particularly in inhibiting the growth and spread of tumor cells.
Industry: While not yet widely used in industrial applications, this compound’s unique properties make it a subject of interest for future material synthesis and catalysis research .
Mechanism of Action
The anticancer activity of Griffithazanone A is believed to involve multiple mechanisms. It interacts with DNA topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it may generate reactive oxygen species (ROS), which can further damage cellular components and contribute to its cytotoxic effects .
Comparison with Similar Compounds
Griffithazanone A is similar to other naturally occurring naphthoquinone derivatives, such as laoticuzanone A, lapachol, alfa and beta-lapachones, lawsone, juglone, plumbagin, and shikonin. These compounds also exhibit cytotoxic activities and have been studied for their potential therapeutic applications. this compound’s unique chemical structure and specific interactions with molecular targets distinguish it from these related compounds .
Biological Activity
Griffithazanone A is a compound derived from the plant Goniothalamus yunnanensis, known for its diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential applications in enhancing the effectiveness of existing cancer therapies.
Chemical Structure and Properties
This compound belongs to a class of natural products known as styryllactones. Its chemical structure has been elucidated through nuclear magnetic resonance (NMR) spectroscopy, revealing specific functional groups that contribute to its biological properties. The compound exhibits significant cytotoxic effects against various cancer cell lines, making it a subject of interest in oncological research.
Research has demonstrated that this compound induces cytotoxicity and apoptosis in lung cancer cells, specifically the A549 cell line. The following mechanisms have been identified:
- Cytotoxicity : this compound exhibits a dose-dependent cytotoxic effect with an IC50 value of approximately 6.775 μM against A549 cells .
- Apoptosis Induction : The compound triggers apoptosis by regulating key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved-caspase3. This regulation occurs both in vitro and in vivo .
- Reactive Oxygen Species (ROS) Generation : Treatment with this compound leads to increased ROS levels, which are known to play a role in inducing apoptosis in cancer cells .
Pathway Involvement
This compound has been shown to influence several signaling pathways critical for cell survival and apoptosis:
- PIM1 Pathway : The compound targets PIM1, a serine/threonine kinase that promotes cell survival. By inhibiting PIM1, this compound enhances the sensitivity of cancer cells to apoptosis .
- ASK1/JNK/p38 Pathway : this compound regulates proteins involved in this pathway, which is crucial for mediating stress responses and apoptosis in cells .
- BAD/Bcl-2 Pathway : The interaction with these proteins further underscores its role in promoting apoptotic processes within cancer cells .
Efficacy Against Drug Resistance
One of the notable findings regarding this compound is its ability to reverse resistance to EGFR-targeted therapies such as gefitinib and osimertinib. This property is particularly important in the treatment of non-small cell lung cancer (NSCLC), where resistance to standard therapies poses a significant challenge. By sensitizing resistant cancer cells to these drugs, this compound holds promise as an adjunct therapy that could improve patient outcomes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Details |
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Source | Goniothalamus yunnanensis |
IC50 Value | 6.775 μM (A549 cells) |
Mechanisms of Action | Cytotoxicity, apoptosis induction |
Key Proteins Regulated | Bax, Bcl-2, cleaved-caspase3 |
Pathways Involved | PIM1, ASK1/JNK/p38, BAD/Bcl-2 |
Drug Resistance Reversal | Enhances efficacy of gefitinib and osimertinib |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : In a controlled laboratory setting, this compound was tested on various lung cancer cell lines. Results indicated significant reductions in cell viability and increased rates of apoptosis compared to untreated controls .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates when combined with standard chemotherapy agents. This suggests that the compound may enhance therapeutic efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
- Clinical Implications : The ability of this compound to reverse drug resistance may lead to new treatment protocols for patients with advanced NSCLC who have exhausted standard treatment options. Ongoing clinical trials are necessary to further evaluate its safety and effectiveness in human subjects.
Properties
IUPAC Name |
(3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSZDUSLSXDF-KSBSHMNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Griffithazanone A and where is it found?
A1: this compound is a newly discovered alkaloid. [, ] It was first isolated from the roots of the Goniothalamus griffithii plant. [] Later, it was also found to be a constituent of the stems of Goniothalamus amuyon. []
Q2: How was the structure of this compound elucidated?
A2: The structure of this compound was determined through a combination of spectral and chemical methods. [] While the provided abstracts don't specify the exact spectroscopic techniques used, these likely included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chemical methods may have involved derivatization reactions to compare with known compounds or to establish stereochemistry. The absolute configuration of this compound was specifically determined by preparing Mosher's esters. []
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